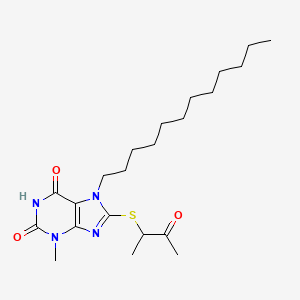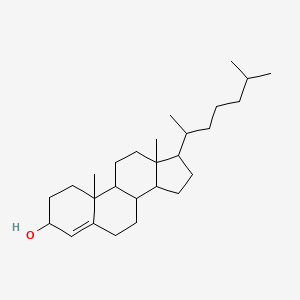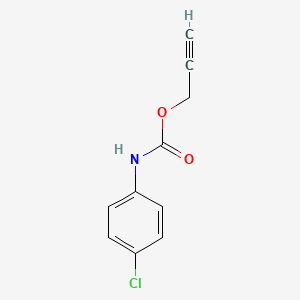
7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione: , also known by its systematic name 7-Dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione , is a chemical compound with the molecular formula C22H36N4O3S. It falls within the purine class of compounds and contains a dodecyl (12-carbon) alkyl chain attached to the purine ring. The compound’s structure includes a thioester group, which contributes to its unique properties .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with a purine derivative and introduce the dodecyl group and the thioester functionality. Specific synthetic routes may vary, but they typically include reactions like alkylation, oxidation, and thioesterification.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation. Researchers often employ organic synthesis techniques to create this compound.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The thioester group in the compound can undergo oxidation reactions.
Substitution: The dodecyl group can be substituted under appropriate conditions.
Reduction: Reduction of the carbonyl group may also occur.
- Alkylating agents (for introducing the dodecyl group).
- Thiol reagents (for thioester formation).
- Oxidizing agents (for oxidation reactions).
Major Products:: The major products formed during reactions with this compound depend on the specific reaction conditions. These could include derivatives with modified alkyl chains or functional groups.
Applications De Recherche Scientifique
Chemistry::
Surfactants: Due to its amphiphilic nature (hydrophilic head and hydrophobic tail), this compound may find applications as a surfactant or emulsifier.
Materials Science: Its long alkyl chain could contribute to self-assembly behavior in materials.
Drug Delivery: The compound’s lipophilic character may make it useful in drug delivery systems.
Biological Studies: Researchers may explore its effects on cell membranes and biological processes.
Cosmetics: Potential use in cosmetic formulations.
Lubricants: The long alkyl chain suggests lubricating properties.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with cellular membranes, signaling pathways, or specific molecular targets.
Propriétés
Formule moléculaire |
C22H36N4O3S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
7-dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H36N4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(25(4)21(29)24-20(18)28)23-22(26)30-17(3)16(2)27/h17H,5-15H2,1-4H3,(H,24,28,29) |
Clé InChI |
LEKZTSVLDUVVNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)


![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

